2-Bromopyrimidine-5-carboxylic acid
Description
2-Bromopyrimidine-5-carboxylic acid (CAS 1224885-47-5) is a brominated pyrimidine derivative with a carboxylic acid substituent at position 5. Its molecular formula is C₅H₃BrN₂O₂, and it is a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . The bromine atom at position 2 enhances reactivity in cross-coupling reactions, while the carboxylic acid group enables hydrogen bonding, salt formation, or further derivatization. It is commercially available at high purity (98%) but is relatively expensive, priced at $967 per 100 mg .
Properties
IUPAC Name |
2-bromopyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHLSMNOSANTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224885-47-5 | |
| Record name | 2-bromopyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrimidine-5-carboxylic acid typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of pyrimidine-5-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Oxidation/Reduction: Reagents such as potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are commonly used.
Major Products:
- Substituted pyrimidines
- Biaryl compounds (from coupling reactions)
- Reduced or oxidized derivatives of the carboxylic acid group
Scientific Research Applications
2-Bromopyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research into its derivatives has shown potential anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromopyrimidine-5-carboxylic acid largely depends on its chemical structure and the specific reactions it undergoes. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, some derivatives inhibit the activity of specific enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
2-Aminopyrimidine-5-carboxylic Acid (CAS 3167-50-8)
- Similarity : 0.91 .
- Structure: Replaces the bromine at position 2 with an amino (-NH₂) group.
- Applications: The amino group facilitates nucleophilic substitutions and is critical in synthesizing kinase inhibitors (e.g., imatinib analogs) . Unlike bromine, the amino group participates in hydrogen bonding, influencing bioavailability in drug candidates.
- Synthetic Utility: Used in decarboxylative cross-couplings with aryl halides or olefins to generate diverse 2-aminopyrimidine libraries .
5-Bromopyrimidine-2-carboxylic Acid (CAS 37131-87-6)
- Similarity : Positional isomer with bromine at position 5 and carboxylic acid at position 2.
- Molecular Weight : 202.995 g/mol .
- Reactivity : The bromine at position 5 is less reactive in nucleophilic substitutions compared to position 2 due to electronic effects. This isomer is used in synthesizing fluorescent probes and antiviral agents .
2-Hydroxypyrimidine-5-carboxylic Acid (CAS 38324-83-3)
Methyl/Ethyl 2-Aminopyrimidine-5-carboxylate (CAS 308348-93-8; 57401-76-0)
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid (CAS 50593-92-5)
- Structure : Methylthio (-SMe) group at position 2 and bromine at position 4.
- Properties : The methylthio group stabilizes the pyrimidine ring against oxidation. Melting point: 177°C; purity ≥97% .
- Reactivity : The sulfur atom enables unique reactivity in alkylation or oxidation reactions, differentiating it from the target compound .
2-Chloro-4-methylpyrimidine-5-carboxylic Acid
- Structure : Chlorine at position 2 and methyl group at position 4.
- Applications : The methyl group introduces steric hindrance, reducing reactivity in substitution reactions compared to bromine. Chlorine’s lower leaving-group ability makes it less versatile in cross-couplings .
Structural and Functional Analysis Table
Biological Activity
2-Bromopyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanism of action, and applications in medicinal chemistry, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a carboxylic acid group on the pyrimidine ring. Its molecular formula is C5H4BrN2O2, and it exhibits significant reactivity due to the electrophilic nature of the bromine atom and the acidic proton of the carboxyl group. These properties enable it to participate in various chemical reactions, making it a versatile compound in organic synthesis.
Target Interactions
As a member of the pyrimidine family, this compound plays a role in nucleic acid metabolism. Pyrimidines are essential components of DNA and RNA, where they pair with purines to stabilize the double helix structure. The compound's ability to interact with nucleotides suggests potential implications in genetic information storage and transmission.
Biochemical Pathways
Pyrimidine derivatives are involved in several metabolic pathways, including nucleic acid synthesis. They can influence cellular functions such as signaling pathways, gene expression, and metabolic processes. The carboxylic acid group may enhance solubility and biological availability, potentially affecting its interaction with enzymes and proteins.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A study involving various pyrimidine derivatives demonstrated that modifications at specific positions on the pyrimidine ring could enhance anticancer activity against A549 lung adenocarcinoma cells. Compounds similar to this compound exhibited varying degrees of cytotoxicity, indicating that structural variations significantly impact biological efficacy .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | A549 | Not specified | Weak activity observed |
| Compound A | A549 | 66 | More potent than others tested |
| Compound B | HSAEC-1 KT | Not specified | Low cytotoxicity on non-cancerous cells |
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been investigated. Certain derivatives demonstrated selective activity against multidrug-resistant strains of Staphylococcus aureus, suggesting their potential as therapeutic agents against resistant pathogens .
Table 2: Antimicrobial Activity Against Resistant Strains
| Compound | Pathogen | Activity |
|---|---|---|
| This compound derivative | MRSA | Effective |
| Compound C | Klebsiella pneumoniae | Moderate |
| Compound D | Pseudomonas aeruginosa | Weak |
Case Studies
- Synthesis and Evaluation of Antitumor Agents : A study synthesized various halogenated pyrimidine derivatives including this compound. The derivatives were evaluated for their ability to inhibit protein kinase CK2, which is implicated in cancer cell proliferation. The results indicated that certain modifications led to enhanced potency against cancer cell lines .
- Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial efficacy of substituted pyrimidines derived from this compound against clinically relevant pathogens. The findings revealed promising activity against resistant strains, highlighting the compound's potential in combating antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
